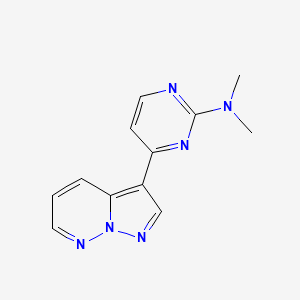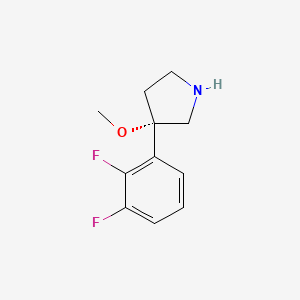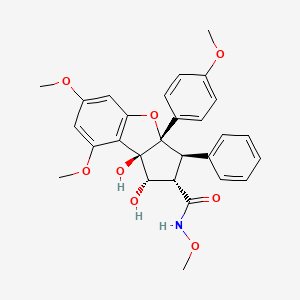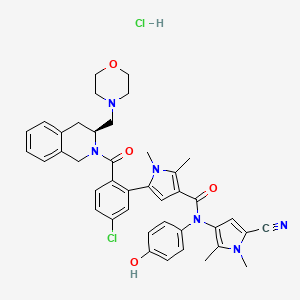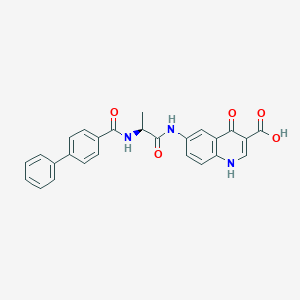
Ptpn22-IN-1
Overview
Description
Ptpn22-IN-1 is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ptpn22-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ptpn22-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Autoimmune Diseases
Ptpn22-IN-1 has significant implications in autoimmune diseases. Research has highlighted the PTPN22 locus as a strong risk factor for autoimmune diseases, with the PTPN22 gene encoding lymphoid protein tyrosine phosphatase (Lyp), which is exclusively expressed in immune cells. Variants in this gene are associated with a range of autoimmune conditions, including type 1 diabetes, rheumatoid arthritis, systemic lupus erythematosus, Hashimoto's thyroiditis, and others (Burn et al., 2011). Further supporting this, a meta-analysis revealed a strong association of PTPN22 polymorphism C1858T with various autoimmune diseases, highlighting the role of PTPN22 in these conditions (Zheng et al., 2012).
Impact on Immune Cell Function
Ptpn22-IN-1's role extends to various aspects of immune cell function. It is expressed in innate and adaptive immune cells, and polymorphisms in PTPN22 are linked to diseases like systemic lupus erythematosus and rheumatoid arthritis. The complexity of PTPN22's role in immune processes has led to diverse findings from different studies, indicating its multifaceted influence on the immune system (Fousteri et al., 2013).
Toll-like Receptor-Driven Immunity
Ptpn22-IN-1 also impacts toll-like receptor (TLR)-driven immunity, which is crucial for host defense responses. Studies have shown that PTPN22 regulates type 1 interferon production following TLR engagement in myeloid cells, thereby influencing host antiviral responses and inflammation in conditions like colitis and arthritis (Wang et al., 2013).
Signaling Functions and Autoimmunity
The signaling functions of Ptpn22-IN-1, via PTPN22, are pivotal in autoimmunity. PTPN22 plays roles in lymphocyte development, activation, tolerance establishment, and immunoregulation. The PTPN22-R620W variant is implicated in multiple stages of autoimmunity pathogenesis, from disrupting B cell repertoire establishment to altering T cell responsiveness and modulating myeloid cell-produced cytokines (Bottini & Peterson, 2014).
Influence Across Immune Cells
The influence of PTPN22 allotypes, including those targeted by Ptpn22-IN-1, spans a wide range of immune cells. Variants of PTPN22 affect functions in T cells, B cells, monocytes, macrophages, dendritic cells, and neutrophils. This review highlights the diverse roles of PTPN22 in immune cell function and its implications in autoimmune diseases (Armitage et al., 2021).
Regulation of NLRP3-mediated IL1B Secretion
Ptpn22-IN-1, through its target PTPN22, regulates NLRP3-mediated IL1B secretion, which is crucial for auto-inflammatory disorders. PTPN22 affects autophagy, influencing NLRP3 inflammasome activation and IL1B secretion, thus playing a key role in regulating immune responses in diseases like rheumatoid arthritis and systemic lupus erythematosus (Spalinger et al., 2017).
properties
IUPAC Name |
4-oxo-6-[[(2S)-2-[(4-phenylbenzoyl)amino]propanoyl]amino]-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-15(28-25(32)18-9-7-17(8-10-18)16-5-3-2-4-6-16)24(31)29-19-11-12-22-20(13-19)23(30)21(14-27-22)26(33)34/h2-15H,1H3,(H,27,30)(H,28,32)(H,29,31)(H,33,34)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKUVBJIDJIKJJ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ptpn22-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)
![[3-Bromo-5-(difluoromethyl)phenyl]boronic acid](/img/structure/B8217930.png)
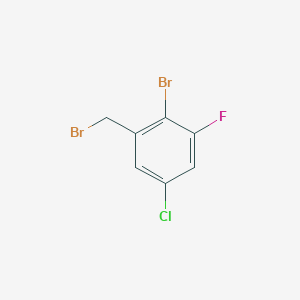

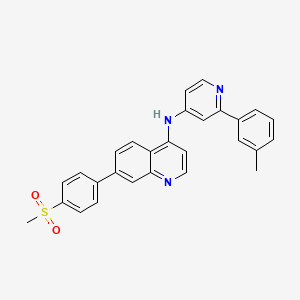
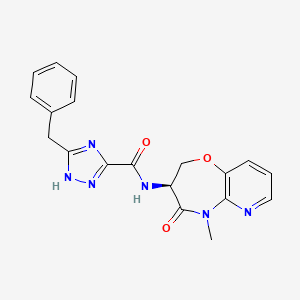
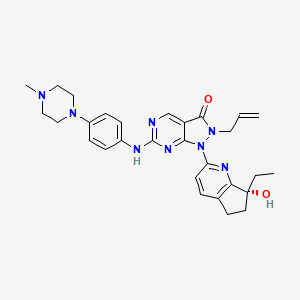

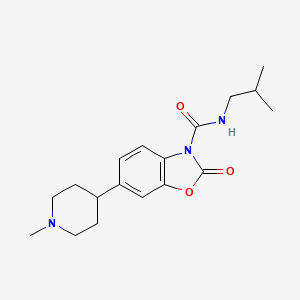
![(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B8217959.png)
